molecular formula C14H19NO2 B1461379 4-(2,6-Dimethylpiperidin-1-yl)benzoic acid CAS No. 1021234-93-4

4-(2,6-Dimethylpiperidin-1-yl)benzoic acid

Cat. No. B1461379
CAS RN: 1021234-93-4
M. Wt: 233.31 g/mol
InChI Key: HFLXESLDAKWSSV-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylpiperidin-1-yl)benzoic acid, also known as 4-DMB or 4-DMBA, is an organic compound with the molecular formula C11H17NO2. It is a white solid that has been used in various scientific applications. 4-DMBA has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor in enzymatic reactions. It has also been studied for its potential medical applications.

Scientific Research Applications

Synthesis and Molecular Modeling

4-(2,6-Dimethylpiperidin-1-yl)benzoic acid and its analogs have been synthesized and evaluated for their antimycobacterial activities. Specifically, a series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, derived oxadiazoles, and azines showed promising anti-tubercular activity. Molecular docking studies revealed vital interactions and binding conformations of these inhibitors, highlighting their potential as antimycobacterial agents (Joshi et al., 2017).

Polymer Synthesis

Research has also explored the synthesis of new compounds like 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride, which were utilized as monomers to obtain new polyarylenephthalides. These materials are of interest for their unique electrophysical properties, indicating the potential application of 4-(2,6-Dimethylpiperidin-1-yl)benzoic acid derivatives in materials science (Salazkin et al., 2020).

Antimicrobial and Antitubercular Agents

A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, along with derived triazoles, azetidinones, thiazolidinones, and pyrroles, have been synthesized and shown to possess good in vitro antibacterial, antifungal, and antitubercular activity. These compounds, evaluated against Mycobacterium tuberculosis H37 Rv strain, exhibited significant antimicrobial activity, with some demonstrating minimal inhibitory concentration (MIC) values as low as 1-4 μg/ml, highlighting their potential as novel antimicrobial and antitubercular agents (Joshi et al., 2013).

properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h6-11H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXESLDAKWSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylpiperidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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